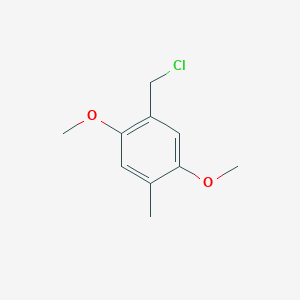
Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene is a polycyclic aromatic hydrocarbon with the molecular formula C₄₂H₂₂ and a molecular weight of 526.6241 g/mol . This compound is known for its complex structure, which includes multiple fused benzene rings, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene typically involves multi-step organic reactions. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans. This process involves the photocyclization of the hexatriene system followed by the aromatization of the benzene ring via the elimination of a water molecule . The starting materials for this synthesis are often prepared through a three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced polycyclic aromatic hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly seen in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃/H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce reduced polycyclic aromatic hydrocarbons. Substitution reactions can yield halogenated or nitrated derivatives.
Scientific Research Applications
Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity, including its interactions with DNA and proteins.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene involves its interaction with molecular targets such as DNA, proteins, and cellular membranes. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects. Additionally, it can interact with proteins, altering their activity and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A related polycyclic aromatic hydrocarbon with significant biological activity.
Naphtho[1,2-b]benzofuran: Another polycyclic aromatic compound with similar structural features and reactivity.
Uniqueness
Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene is unique due to its highly fused ring system, which imparts distinct chemical and physical properties
Properties
CAS No. |
34814-82-9 |
|---|---|
Molecular Formula |
C42H22 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
undecacyclo[20.16.2.12,6.123,31.07,12.015,39.016,21.025,30.036,40.014,42.035,41]dotetraconta-1(38),2,4,6(42),7,9,11,13,15(39),16,18,20,22(40),23,25,27,29,31(41),32,34,36-henicosaene |
InChI |
InChI=1S/C42H22/c1-3-11-25-23(9-1)21-35-37-27(25)15-7-17-29(37)33-19-20-34-30-18-8-16-28-26-12-4-2-10-24(26)22-36(38(28)30)40-32-14-6-5-13-31(32)39(35)41(33)42(34)40/h1-22H |
InChI Key |
VQTIXOWFVHAUMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=C6C7=CC=CC8=C7C(=CC9=CC=CC=C89)C3=C6C5=C(C4=CC2=C1)C1=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


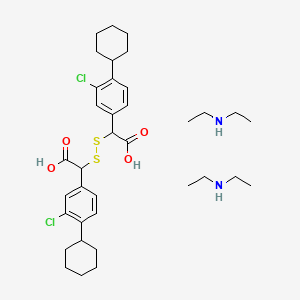





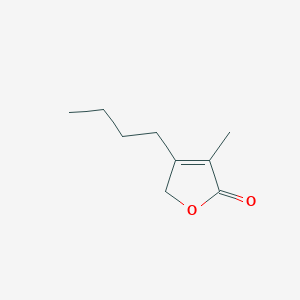
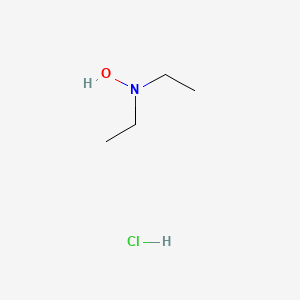
![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)
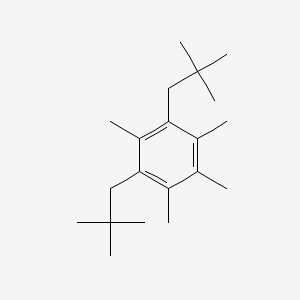
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)

![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)
